molecular formula C18H19NO3 B3847220 l-Phenylalanine-, N-(p-toluoyl)-, methyl ester

l-Phenylalanine-, N-(p-toluoyl)-, methyl ester

Cat. No.: B3847220
M. Wt: 297.3 g/mol
InChI Key: PSSDDHSCEICJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

l-Phenylalanine-, N-(p-toluoyl)-, methyl ester: is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.3484 . This compound is a derivative of l-Phenylalanine, an essential amino acid, and is modified with a p-toluoyl group and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine-, N-(p-toluoyl)-, methyl ester typically involves the esterification of l-Phenylalanine with methanol in the presence of an acid catalyst. The p-toluoyl group is introduced through an acylation reaction using p-toluoyl chloride and a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: l-Phenylalanine-, N-(p-toluoyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, l-Phenylalanine-, N-(p-toluoyl)-, methyl ester is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its modified structure helps in understanding the role of specific functional groups in biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in creating analogs of natural amino acids with enhanced properties .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of l-Phenylalanine-, N-(p-toluoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The p-toluoyl group enhances its binding affinity to these targets, while the methyl ester group increases its lipophilicity, facilitating its passage through biological membranes. The compound’s effects are mediated through pathways involving protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: l-Phenylalanine-, N-(p-toluoyl)-, methyl ester is unique due to the combination of the p-toluoyl and methyl ester groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-[(4-methylbenzoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-10-15(11-9-13)17(20)19-16(18(21)22-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSDDHSCEICJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester
Reactant of Route 3
Reactant of Route 3
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester
Reactant of Route 4
Reactant of Route 4
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester
Reactant of Route 5
Reactant of Route 5
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester
Reactant of Route 6
Reactant of Route 6
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.